molecular formula C9H14N2O2 B8691600 Hexahydro-2-oxo-N-vinyl-1H-azepine-1-carboxamide CAS No. 60451-35-6

Hexahydro-2-oxo-N-vinyl-1H-azepine-1-carboxamide

Cat. No. B8691600
CAS RN: 60451-35-6
M. Wt: 182.22 g/mol
InChI Key: VGRKPIRDMXWKDE-UHFFFAOYSA-N
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Patent
US04530978

Procedure details

113 parts of ε-caprolactam, 91 parts of ethyl acetate and 0.015% of dibutyl-tin dilaurate are initially taken in a reaction vessel and are heated at about 50° C. A mixture of 69 parts of vinyl isocyanate and 91 parts of ethyl acetate is added dropwise in the course of 1 hour, after which the mixture is allowed to continue reacting for a further 5 hours. A pale yellow clear solution is obtained. Content of blocked isocyanate groups: 11.5%. Preparation of component (C)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
69
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[NH:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C([O-])(=O)CCCCCCCCCCC.C([O-])(=O)CCCCCCCCCCC.C([Sn+2]CCCC)CCC.[CH:46]([N:48]=[C:49]=[O:50])=[CH2:47]>C(OCC)(=O)C>[CH:46]([NH:48][C:49]([N:7]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]1=[O:8])=[O:50])=[CH2:47] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCN1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)[O-].C(CCCCCCCCCCC)(=O)[O-].C(CCC)[Sn+2]CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
69
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)N=C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise in the course of 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
A pale yellow clear solution is obtained

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C(=C)NC(=O)N1C(CCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.